2-Iodo-4-phenylaniline is a halogenated aromatic compound that belongs to the class of iodoanilines. It is characterized by the presence of an iodine atom at the second position and a phenyl group at the fourth position of the aniline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and radiopharmaceutical development.
2-Iodo-4-phenylaniline can be synthesized from its precursor compounds, typically involving nucleophilic substitution reactions. It falls under the category of aromatic amines and is classified as a halogenated organic compound due to the presence of an iodine atom. Its structural formula can be represented as C13H12I, indicating it consists of thirteen carbon atoms, twelve hydrogen atoms, and one iodine atom.
The synthesis of 2-iodo-4-phenylaniline often involves copper-assisted nucleophilic exchange reactions. This method allows for the effective introduction of iodine into the aromatic ring. For example, starting from 4-bromo-phenylaniline, the reaction can be performed under acidic and reducing conditions to yield 2-iodo-4-phenylaniline with high yields.
The molecular structure of 2-iodo-4-phenylaniline features an iodine atom attached to the second carbon of the phenyl ring, while an amino group (-NH2) is attached to another carbon on the same ring. This configuration affects the compound's reactivity and interaction with biological systems.
2-Iodo-4-phenylaniline can participate in various chemical reactions typical for aromatic amines, including electrophilic aromatic substitution and nucleophilic substitutions.
The mechanism of action for 2-iodo-4-phenylaniline primarily involves its interaction with biological targets through its amino group and halogen substituent. The iodine atom can enhance lipophilicity, aiding in membrane permeability, while the amino group can participate in hydrogen bonding with biological macromolecules.
In studies involving radiolabeled derivatives, such as those using iodine isotopes for imaging or therapeutic purposes, the uptake and biodistribution profiles have been evaluated in various tumor models . This highlights its potential use in targeted therapies.
2-Iodo-4-phenylaniline has several applications:
Iodinated aromatic amino acid derivatives emerged as pivotal tumor-targeting agents due to their structural mimicry of endogenous amino acids, enabling exploitation of cancer cells' dysregulated nutrient transport systems. Early work focused on halogenated phenylalanine analogues, where iodine's optimal atomic radius (1.33 Å) facilitated integration without significantly altering molecular recognition by transporters. 4-Iodophenylalanine demonstrated selective accumulation in glioma and breast cancer models, attributed to overexpression of amino acid transporters in malignant tissues [1] [8]. This selectivity was later refined with 2-iodophenylalanine, which showed enhanced tumor-to-background ratios owing to steric effects that improved binding affinity to the L-type amino acid transporter 1 (LAT1) [4] [10].
Key milestones include:
Table 1: Key Iodinated Phenylalanine Analogues in Oncology
Compound | Synthesis Method | Tumor Model | Key Finding |
---|---|---|---|
4-Iodophenylalanine | Halogen exchange | Glioma, Breast | 49% uptake in MCF-7 cells at 60 min [1] |
2-Iodo-L-phenylalanine | Cu⁺-assisted nucleophilic exchange | R1M Rhabdomyosarcoma | 4% tumor retention at 19 h; 350% tumor contrast [4] |
4-[¹²³I]Iodo-L-Phe | Halodestannylation | Glioblastoma | Superior tumor retention for radiotherapy [8] |
Radiolabeled phenylalanine analogues evolved to address limitations of conventional tracers (e.g., ¹⁸F-FDG), particularly false positives in inflammation and low tumor-to-brain contrast. 2-Iodo-D-phenylalanine marked a breakthrough by leveraging the LAT1 system's lack of stereospecificity in tumors. Unlike natural L-isomers, D-configured analogues exhibited faster blood clearance and reduced incorporation into proteins, enhancing tumor specificity [4] [10]. In athymic mice with rhabdomyosarcoma, ¹²³I-2-iodo-D-phenylalanine achieved a tumor-to-contralateral background ratio of 3.5:1 at 19 hours post-injection, outperforming tyrosine-based tracers [4].
Synthetic Innovations:
LAT1 (SLC7A5), a Na⁺-independent obligatory exchanger, is a central mediator of iodinated phenylalanine uptake in tumors. It forms a heterodimer with 4F2hc (CD98 heavy chain), and its overexpression in cancers (e.g., 15-fold in glioblastoma vs. normal brain) correlates with aggressive phenotypes and poor prognosis [2] [3] [7].
Mechanistic Insights:
Table 2: LAT1 Affinity and Selectivity of Modified Phenylalanines
Modification | Position | Kᵢ (µM) | LAT1 Selectivity vs. Other Transporters |
---|---|---|---|
None (Phenylalanine) | – | 85.55 ± 4.40 | Low (competes with LAT2, b⁰,⁺) |
2-Iodo | Ortho | 16.09 ± 3.74 | High (>99% uptake blocked by BCH) [5] |
2-Fluoroethyl | Ortho | 51.53 ± 7.80 | Moderate (44% Na⁺-dependent uptake) [6] |
4-Iodo | Para | 48.95 ± 4.92 | Intermediate (83% inhibited by phenylalanine) [8] |
Competitive Inhibition Studies:In MCF-7 breast cancer cells, 4-iodophenylalanine uptake was inhibited by unlabeled phenylalanine (IC₅₀ = 1.45 mM) and 4-iodophenylalanine itself (IC₅₀ = 2.50 mM), confirming LAT1-mediated transport. Similar inhibition patterns were observed for [¹⁴C]phenylalanine, validating physiological relevance [1] [8]. These findings underscore LAT1 as a gatekeeper for tumor-specific delivery of iodinated phenylalanines, with structural modifications at the ortho-position optimizing transporter affinity and selectivity [2] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2